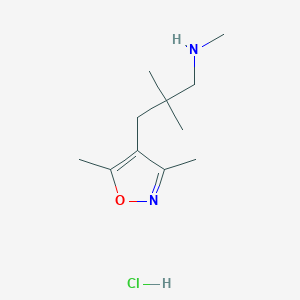 3-(3,5-二甲基-1,2-恶唑-4-基)-2,2-二甲基丙基胺盐酸盐 CAS No. 2098063-59-1"
>
3-(3,5-二甲基-1,2-恶唑-4-基)-2,2-二甲基丙基胺盐酸盐 CAS No. 2098063-59-1"
>
3-(3,5-二甲基-1,2-恶唑-4-基)-2,2-二甲基丙基胺盐酸盐
描述
[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropyl](methyl)amine hydrochloride is a useful research compound. Its molecular formula is C11H21ClN2O and its molecular weight is 232.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropyl](methyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropyl](methyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性
The compound 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropylamine hydrochloride is a derivative of oxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications based on available literature.
Synthesis and Structural Properties
The synthesis of oxazole derivatives typically involves the reaction of appropriate precursors under specific conditions. The structural elucidation can be achieved through various spectroscopic methods such as NMR and mass spectrometry. For instance, the compound can be synthesized by reacting 3,5-dimethylisoxazole with suitable alkyl amines, followed by hydrolysis to yield the hydrochloride salt form.
Table 1: Synthesis Overview
| Step | Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|---|
| 1 | Alkylation | 3,5-Dimethylisoxazole + Alkyl Amine | Heat + Catalyst | Intermediate |
| 2 | Hydrolysis | Intermediate + HCl | Aqueous solution | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropylamine hydrochloride |
Pharmacological Properties
The biological activity of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropylamine hydrochloride has been investigated in various studies. Key findings include:
- Antitumor Activity : Compounds with similar oxazole structures have shown potential antitumor effects. For example, derivatives tested against human lung cancer cell lines demonstrated significant cytotoxicity, indicating that this class of compounds may inhibit tumor cell proliferation effectively .
- Antimicrobial Properties : Some oxazole derivatives exhibit antimicrobial activity by intercalating into DNA or binding to the minor groove of AT-rich sites. This mechanism disrupts essential cellular processes in pathogens .
Case Studies
- Antitumor Efficacy : In a study involving several oxazole derivatives, compounds were tested on A549 and HCC827 lung cancer cell lines using MTS cytotoxicity assays. Results indicated that certain derivatives had IC50 values below 10 μM, suggesting potent antitumor activity.
- Antimicrobial Testing : A series of oxazole derivatives were screened against various bacterial strains. The results showed that compounds with structural similarities to 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropylamine hydrochloride displayed effective antibacterial properties against Gram-positive and Gram-negative bacteria.
Table 2: Summary of Biological Activities
| Activity Type | Tested Compounds | Cell Lines/Organisms | IC50 Values (μM) |
|---|---|---|---|
| Antitumor | Oxazole Derivatives | A549, HCC827 | <10 |
| Antimicrobial | Oxazole Derivatives | Various Bacterial Strains | Varies |
The proposed mechanisms for the biological activity of oxazole derivatives include:
- DNA Intercalation : Similar compounds have been shown to intercalate between DNA base pairs, inhibiting replication and transcription.
- Enzyme Inhibition : These compounds may inhibit DNA-dependent enzymes critical for cellular proliferation in cancer cells.
属性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-8-10(9(2)14-13-8)6-11(3,4)7-12-5;/h12H,6-7H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVECGJSNSWZWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(C)(C)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















